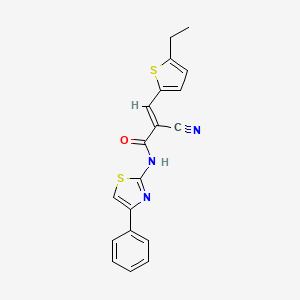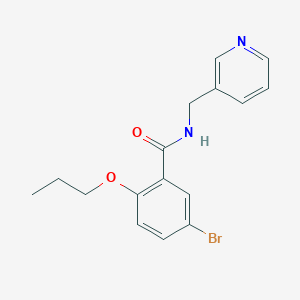
2-cyano-3-(5-ethyl-2-thienyl)-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide
Vue d'ensemble
Description
2-cyano-3-(5-ethyl-2-thienyl)-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide, also known as CTAT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CTAT is a heterocyclic compound that contains both thiazole and thiophene rings, which makes it a promising candidate for drug development and other biomedical applications.
Mécanisme D'action
The mechanism of action of 2-cyano-3-(5-ethyl-2-thienyl)-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide is not yet fully understood, but it is believed to involve the inhibition of various enzymes and receptors that are involved in cancer cell growth and proliferation. 2-cyano-3-(5-ethyl-2-thienyl)-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and cell division. In addition, 2-cyano-3-(5-ethyl-2-thienyl)-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide has also been shown to inhibit the activity of various kinases, including AKT and ERK, which are involved in cell signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects:
2-cyano-3-(5-ethyl-2-thienyl)-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide has been shown to have significant biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of angiogenesis (the formation of new blood vessels), and the suppression of tumor growth and metastasis. 2-cyano-3-(5-ethyl-2-thienyl)-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide has also been shown to have potential neuroprotective effects, which could make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-cyano-3-(5-ethyl-2-thienyl)-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide is its high potency and selectivity against cancer cells, which makes it a promising candidate for the development of new anticancer drugs. However, one of the main limitations of 2-cyano-3-(5-ethyl-2-thienyl)-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide is its poor solubility in aqueous solutions, which could limit its bioavailability and therapeutic efficacy.
Orientations Futures
There are several future directions for research on 2-cyano-3-(5-ethyl-2-thienyl)-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide, including the development of new derivatives and analogs with improved pharmacological properties, the elucidation of its mechanism of action, and the evaluation of its potential applications in other fields such as biotechnology and materials science. In addition, further studies are needed to evaluate the safety and toxicity of 2-cyano-3-(5-ethyl-2-thienyl)-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide in vivo, which could pave the way for its clinical development as a new anticancer drug.
Applications De Recherche Scientifique
2-cyano-3-(5-ethyl-2-thienyl)-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and biotechnology. 2-cyano-3-(5-ethyl-2-thienyl)-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. In addition, 2-cyano-3-(5-ethyl-2-thienyl)-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide has also been shown to have potential anti-inflammatory and antimicrobial properties.
Propriétés
IUPAC Name |
(E)-2-cyano-3-(5-ethylthiophen-2-yl)-N-(4-phenyl-1,3-thiazol-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS2/c1-2-15-8-9-16(25-15)10-14(11-20)18(23)22-19-21-17(12-24-19)13-6-4-3-5-7-13/h3-10,12H,2H2,1H3,(H,21,22,23)/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDNVTKGUBQGNB-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C=C(C#N)C(=O)NC2=NC(=CS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(S1)/C=C(\C#N)/C(=O)NC2=NC(=CS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(5-bromo-2-furoyl)amino]-5-phenyl-2,4-pentadienoic acid](/img/structure/B4877549.png)

![1-allyl-7-benzyl-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4877558.png)
![4-[2-(benzyloxy)-5-chlorobenzylidene]-2-(propylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4877562.png)
![2-chloro-N-(2-methylphenyl)-5-[(3-methyl-1-piperidinyl)carbonyl]benzenesulfonamide](/img/structure/B4877567.png)
![1-({[4-allyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline](/img/structure/B4877574.png)
![2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B4877578.png)
![3-benzyl-4-(4-fluorophenyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4877593.png)
![4-[4-(difluoromethoxy)benzylidene]-2-(4-isopropoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4877597.png)
![2-[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-cyclopropyl-6-(difluoromethyl)pyrimidine](/img/structure/B4877601.png)
![ethyl 5-ethyl-2-[(3-propoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4877602.png)
![N-(3-chloro-4-methylphenyl)-N'-[2-(1H-indol-3-yl)ethyl]ethanediamide](/img/structure/B4877609.png)